molecular formula C14H8ClF6N3O3S B2894272 3-chloro-5-(trifluoromethyl)-N'-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide CAS No. 320420-65-3

3-chloro-5-(trifluoromethyl)-N'-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide

Cat. No. B2894272
CAS RN: 320420-65-3
M. Wt: 447.74
InChI Key: UBNLOVZOALXPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products. It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are largely dependent on the identity of the desired target compound. The reactions generally involve an exchange between chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of the compound you’re interested in. Unfortunately, it appears that this compound may be too specialized or not widely researched, as there is a lack of detailed information available online regarding its specific applications.

    Pharmaceuticals

    Compounds with trifluoromethyl groups are often explored for their potential as pharmaceutical ingredients due to their bioactive properties .

    Agrochemicals

    Trifluoromethylpyridines are key structural motifs in active agrochemical ingredients .

    Chemical Synthesis

    Such compounds can be intermediates in the synthesis of various products .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] 2-(trifluoromethyl)benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF6N3O3S/c15-9-5-7(13(16,17)18)6-23-11(9)12(22)24-27-28(25,26)10-4-2-1-3-8(10)14(19,20)21/h1-6H,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNLOVZOALXPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-(trifluoromethyl)-N'-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.